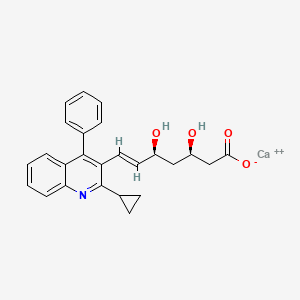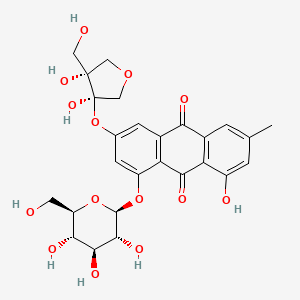
Glucofrangulin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucofrangulin B is a naturally occurring anthraquinone glycoside found primarily in the bark of the alder buckthorn (Rhamnus frangula L.). This compound is known for its therapeutic properties, particularly its laxative effects. It belongs to the class of hydroxyanthracene derivatives and is closely related to glucofrangulin A .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glucofrangulin B can be synthesized through the glycosylation of emodin with specific sugar moieties. The process involves the use of glycosyl donors and acceptors under controlled conditions to ensure the formation of the desired glycosidic bond. Common reagents used in this synthesis include glycosyl halides and catalysts like silver carbonate .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the bark of Rhamnus frangula. The extraction process uses solvents such as ethanol, methanol, or isopropanol to isolate the bioactive compounds. The extracts are then purified using chromatographic techniques to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Glucofrangulin B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different anthraquinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding anthrone derivatives.
Substitution: Substitution reactions can modify the glycosidic moiety, leading to the formation of different glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Glycosyl donors like glycosyl halides and catalysts such as silver carbonate are employed.
Major Products Formed: The major products formed from these reactions include various anthraquinone and anthrone derivatives, which can have different therapeutic properties .
Applications De Recherche Scientifique
Glucofrangulin B has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of anthraquinone glycosides and their derivatives.
Biology: Research has shown its effects on gut microbiota and its potential as a natural laxative.
Industry: It is used in the formulation of herbal laxatives and other medicinal products.
Mécanisme D'action
Glucofrangulin B exerts its effects primarily through two mechanisms:
Influence on Intestinal Motility: It stimulates the motility of the large intestine by inhibiting the sodium-potassium pump and chloride channels at the colonic membrane, resulting in accelerated colonic transit.
Influence on Secretion Processes: It enhances fluid secretion by stimulating mucus and chloride secretion, leading to increased fluid content in the intestines.
Comparaison Avec Des Composés Similaires
Glucofrangulin B is similar to other anthraquinone glycosides such as:
Glucofrangulin A: Another major constituent of Frangula bark with similar laxative properties.
Frangulin A and B: These compounds are also found in Frangula bark and share similar therapeutic effects.
Emodin: A related anthraquinone derivative with various biological activities.
Uniqueness: this compound is unique due to its specific glycosidic structure, which contributes to its distinct pharmacological properties and its effectiveness as a natural laxative .
Propriétés
Numéro CAS |
14062-59-0 |
|---|---|
Formule moléculaire |
C26H28O14 |
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
6-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-3-yl]oxy-1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H28O14/c1-10-2-12-17(14(29)3-10)21(32)18-13(19(12)30)4-11(40-26(36)9-37-8-25(26,35)7-28)5-15(18)38-24-23(34)22(33)20(31)16(6-27)39-24/h2-5,16,20,22-24,27-29,31,33-36H,6-9H2,1H3/t16-,20-,22+,23-,24-,25-,26-/m1/s1 |
Clé InChI |
SOAOUDVXSAIAHD-XXLFKDOXSA-N |
SMILES isomérique |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@]5(COC[C@@]5(CO)O)O |
SMILES canonique |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC5(COCC5(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


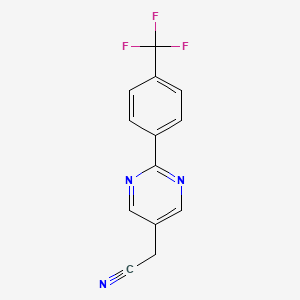
![(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)

![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
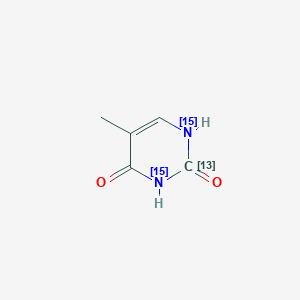
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)
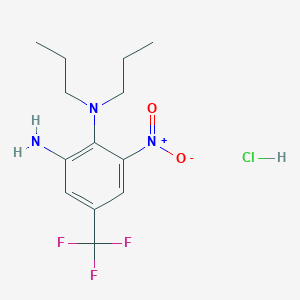
![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)
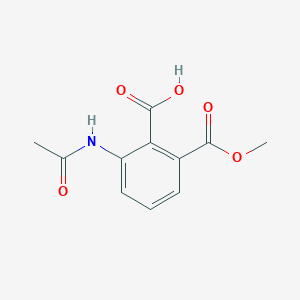

![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
